molecular formula C20H25N3O4S B5209940 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide

2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide

Cat. No. B5209940
M. Wt: 403.5 g/mol
InChI Key: IMAULYSDJYSPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme known as Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling and is involved in various cellular processes, including proliferation, differentiation, and survival of B cells. TAK-659 has been shown to have promising results in preclinical studies, and its potential therapeutic applications are being explored in the treatment of various autoimmune diseases and cancers.

Mechanism of Action

TAK-659 selectively inhibits 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide by binding to the enzyme's active site and preventing its activation. This compound is a key regulator of B-cell receptor signaling, and its inhibition leads to the suppression of B-cell activation, proliferation, and survival. This, in turn, leads to the suppression of the immune response and the prevention of autoimmune diseases and cancers.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant effects on various biochemical and physiological processes. The compound has been shown to inhibit B-cell activation, proliferation, and survival, leading to the suppression of the immune response. TAK-659 has also been shown to induce apoptosis in B-cell malignancies, leading to their regression. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various autoimmune diseases.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. The compound is highly selective for 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide and has been shown to have potent inhibitory activity in preclinical studies. TAK-659 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, there are also some limitations to the use of TAK-659 in lab experiments. The compound has limited solubility in aqueous solutions, which may limit its use in certain experimental setups. Additionally, TAK-659 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of TAK-659. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has shown promising results in preclinical studies, and its potential therapeutic applications in these diseases are being explored. Another potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. TAK-659 has shown significant activity in preclinical studies, and its potential use in combination with other therapies is being investigated. Finally, the safety and efficacy of TAK-659 in humans are not yet fully understood, and further clinical trials are needed to evaluate its potential use in the treatment of various diseases.

Synthesis Methods

TAK-659 can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 4-piperidone with 4-chlorobenzaldehyde to form an intermediate compound, which is then reacted with 2-(1,3-thiazol-4-yl)ethylamine to form the desired product. The final step involves the introduction of a methoxyacetyl group at the piperidine nitrogen to yield TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models for its potential applications in the treatment of various autoimmune diseases and cancers. The compound has been shown to be a potent inhibitor of 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide, which is a key regulator of B-cell receptor signaling. Inhibition of this compound has been shown to have therapeutic potential in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

properties

IUPAC Name

2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-26-12-19(24)23-10-7-16(8-11-23)27-18-5-3-2-4-17(18)20(25)21-9-6-15-13-28-14-22-15/h2-5,13-14,16H,6-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAULYSDJYSPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NCCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.